molecular formula C20H28N2O3 B4439574 4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one

4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one

Cat. No.: B4439574
M. Wt: 344.4 g/mol
InChI Key: BLBAMCYEMIZBFA-UHFFFAOYSA-N
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Description

4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidin-2-one core, substituted with a 2-methoxy-5-methylphenyl group and a 2-ethylpiperidin-1-ylcarbonyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with the 2-Methoxy-5-methylphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the pyrrolidin-2-one core is reacted with a methoxy-methylphenyl halide in the presence of a catalyst.

    Introduction of the 2-Ethylpiperidin-1-ylcarbonyl Group: This can be done through an amide coupling reaction, where the pyrrolidin-2-one derivative is reacted with 2-ethylpiperidine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a methoxycarbonyl derivative, while reduction of the carbonyl group in the pyrrolidin-2-one core may yield a hydroxyl derivative.

Scientific Research Applications

4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one: Lacks the methoxy and methyl groups on the phenyl ring.

    4-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one: Has a methyl group instead of an ethyl group on the piperidine ring.

    4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-hydroxy-5-methylphenyl)pyrrolidin-2-one: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.

Uniqueness

The uniqueness of 4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2-ethylpiperidine-1-carbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-4-16-7-5-6-10-21(16)20(24)15-12-19(23)22(13-15)17-11-14(2)8-9-18(17)25-3/h8-9,11,15-16H,4-7,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBAMCYEMIZBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one
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4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one
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4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one
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4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one
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4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one
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4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one

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